molecular formula C26H32N4O3 B2463422 N-(3-(2-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892291-81-5

N-(3-(2-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2463422
CAS No.: 892291-81-5
M. Wt: 448.567
InChI Key: MZDHPJAHNFASNQ-UHFFFAOYSA-N
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Description

N-(3-(2-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H32N4O3 and its molecular weight is 448.567. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activities

Compounds with structures similar to N-(3-(2-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide have been synthesized and tested for their antibacterial activities. For instance, studies on temafloxacin hydrochloride, a member of the 4-pyridone-3-carboxylic acid class of antibacterial agents, show potent broad-spectrum antimicrobial properties. Although this specific research does not cover the exact compound, it highlights the potential of similar chemical structures in developing new antibacterial agents (Chu et al., 1991).

Antitumor and Antimicrobial Properties

Research on quinazolinone and thiazolidinone compounds demonstrates their potential as antimicrobial agents. A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and showed significant in vitro antibacterial and antifungal activities (Desai et al., 2011). This suggests that related compounds could have similar applications in addressing microbial resistance.

Synthesis Techniques and Chemical Properties

The chemical synthesis and evaluation of similar compounds have led to the development of efficient methods and understanding of their pharmacological properties. For example, the synthesis of enantioselective processes for CGRP receptor inhibitors demonstrates the complexity and potential of such compounds in treating conditions mediated by the calcitonin gene-related peptide (Cann et al., 2012).

Potential Antipsychotic Agents

Heterocyclic carboxamides, which share structural similarities, have been evaluated as potential antipsychotic agents. These compounds were tested for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating the broader pharmacological applications of such chemical structures (Norman et al., 1996).

Properties

IUPAC Name

N-[3-(2-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c1-19-8-5-6-15-29(19)16-7-14-27-24(31)21-11-12-22-23(18-21)28-26(33)30(25(22)32)17-13-20-9-3-2-4-10-20/h2-4,9-12,18-19H,5-8,13-17H2,1H3,(H,27,31)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDHPJAHNFASNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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